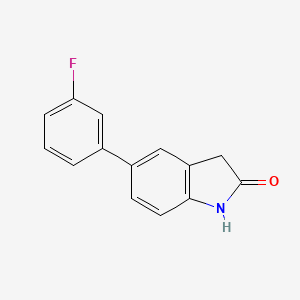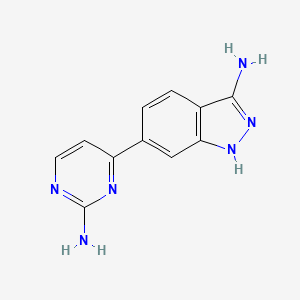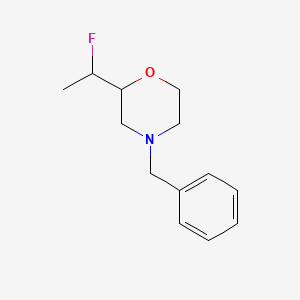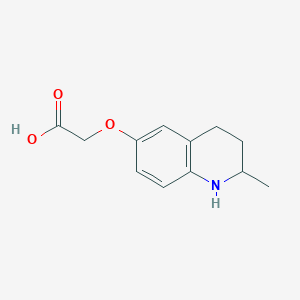
2-Phenyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of aniline derivatives with cyclic ketones in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinazolinone derivatives.
Reduction: Formation of dihydroquinazolinone derivatives.
Substitution: Introduction of different functional groups at specific positions on the quinazolinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with different substituents.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigation of its biological activity, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical agent due to its biological activities.
Industry: Utilization in the synthesis of materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Phenyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, leading to modulation of specific biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other quinazolinone derivatives, such as:
- 2-Phenylquinazolin-4(3H)-one
- 2-Methyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one
Uniqueness
2-Phenyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one is unique due to its specific substitution pattern and the resulting biological activities. Its hexahydro structure may confer different properties compared to fully aromatic quinazolinones.
Eigenschaften
CAS-Nummer |
62582-90-5 |
|---|---|
Molekularformel |
C14H16N2O |
Molekulargewicht |
228.29 g/mol |
IUPAC-Name |
2-phenyl-2,3,5,6,7,8-hexahydro-1H-quinazolin-4-one |
InChI |
InChI=1S/C14H16N2O/c17-14-11-8-4-5-9-12(11)15-13(16-14)10-6-2-1-3-7-10/h1-3,6-7,13,15H,4-5,8-9H2,(H,16,17) |
InChI-Schlüssel |
OGSXGDMEFPSQKE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)C(=O)NC(N2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Imidazo[1,5-a]pyridine-1-carboxaldehyde, 7-chloro-3-(dimethylamino)-](/img/structure/B11880804.png)
![6-Bromo-1-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B11880805.png)
![8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinazoline](/img/structure/B11880814.png)








![tert-butyl (5R)-5-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B11880881.png)

